molecular formula C11H9F2NO2S2 B2783478 Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate CAS No. 478248-88-3

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate

Cat. No.: B2783478
CAS No.: 478248-88-3
M. Wt: 289.31
InChI Key: COYIZUJJZOZMQU-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a difluoroacetate group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate typically involves the reaction of 2-mercaptobenzothiazole with ethyl 2,2-difluoroacetate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The difluoroacetate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the difluoroacetate group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.

    Medicine: Benzothiazole derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. This compound may serve as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The difluoroacetate group may enhance the compound’s binding affinity and specificity towards certain targets. Molecular docking studies and biochemical assays are often used to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetate
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)propionate
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)butyrate

Uniqueness

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2S2/c1-2-16-9(15)11(12,13)18-10-14-7-5-3-4-6-8(7)17-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYIZUJJZOZMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)SC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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